Osi-906

Description

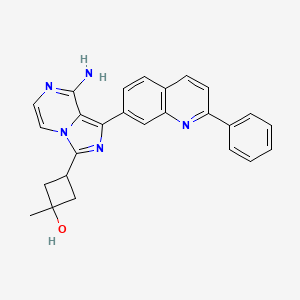

Structure

3D Structure

Properties

IUPAC Name |

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDDUHJAFVJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007055, DTXSID901121553 | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867160-71-2, 867160-72-3 | |

| Record name | Linsitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867160712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linsitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINSITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15A52GPT8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Osi-906 (Linsitinib): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osi-906, also known as Linsitinib, is a potent and selective, orally bioavailable small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] By targeting these critical receptor tyrosine kinases, this compound disrupts key signaling pathways implicated in tumor cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Dual Inhibition of IGF-1R and IR

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the IGF-1R and IR kinase domains, thereby inhibiting their autophosphorylation and subsequent activation.[2] This dual inhibition is critical, as both receptors can play compensatory roles in cancer cell signaling. The activation of IGF-1R and IR by their respective ligands, IGF-1, IGF-2, and insulin, triggers a cascade of downstream signaling events that are crucial for malignant progression.[3]

Molecular Targets and Selectivity

This compound demonstrates high selectivity for IGF-1R and IR over a panel of other protein kinases.[4][5] This specificity minimizes off-target effects and associated toxicities.

| Target | IC50 (Cell-Free Assay) | Reference |

| IGF-1R | 35 nM | [1][3][5][6][7] |

| Insulin Receptor (IR) | 75 nM | [1][3][5][6][7] |

| IRR (Insulin Receptor-Related Receptor) | 75 nM | [6] |

Table 1: In vitro inhibitory activity of this compound against its primary molecular targets.

Inhibition of Downstream Signaling Pathways

By blocking the kinase activity of IGF-1R and IR, this compound effectively abrogates the activation of two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3][4][6][7] These pathways are central to regulating cell proliferation, growth, survival, and apoptosis. This compound has been shown to inhibit the phosphorylation of key downstream effectors including Akt, ERK1/2, and S6 kinase.[4][6][7]

Cellular and In Vivo Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in preclinical xenograft models.

In Vitro Efficacy

The cellular potency of this compound is reflected in its ability to inhibit IGF-1R autophosphorylation and the proliferation of various cancer cell lines.

| Assay | Cell Line | IC50 / EC50 | Reference |

| IGF-1R Autophosphorylation | 3T3/huIGF1R | 24 nM (IC50) | [4] |

| Downstream Signaling (Akt, ERK1/2, S6 Kinase) | - | 28 - 130 nM (IC50) | [6] |

| Cell Proliferation | Various (NSCLC, CRC, etc.) | 21 - 810 nM (EC50) | [6] |

Table 2: Cellular activity of this compound in vitro.

In Vivo Efficacy

In animal models, orally administered this compound has been shown to inhibit tumor growth and, in some cases, induce tumor regression.

| Xenograft Model | Dose | Outcome | Reference |

| IGF-1R-driven | 25 mg/kg | 60% Tumor Growth Inhibition (TGI) | [6] |

| IGF-1R-driven | 75 mg/kg | 100% TGI, 55% regression | [6] |

| NCI-H292 | 60 mg/kg | Inhibition of glucose uptake | [6] |

Table 3: In vivo anti-tumor activity of this compound in xenograft models.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified IGF-1R and IR.

Methodology:

-

Assay Format: ELISA-based or radiometric assays are commonly employed.[6][8]

-

Enzyme Source: Purified recombinant human IGF-1R or IR kinase catalytic domains are used.[6]

-

Substrate: A generic tyrosine kinase substrate, such as poly(Glu:Tyr), is coated onto 96-well plates.[6]

-

Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a buffer containing ATP (e.g., 100 µM).[6] For radiometric assays, (γ-³²P)-ATP is included.[8]

-

Detection (ELISA): Phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The signal is quantified by measuring the absorbance after the addition of an HRP substrate like ABTS.[6]

-

Detection (Radiometric): The reaction products are transferred to a filter paper, washed to remove unincorporated (γ-³²P)-ATP, and the radioactivity is quantified using a scintillation counter.[8]

-

Data Analysis: IC50 values are calculated from the sigmoidal dose-response curve of percent inhibition versus the logarithm of this compound concentration.[6]

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of IGF-1R, IR, and downstream signaling proteins in cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured to sub-confluency and then treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9][10]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the BCA assay.[10]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[9]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of IGF-1R, IR, Akt, ERK, and other proteins of interest.

-

Detection: The membrane is then incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[10]

Cell Viability/Proliferation Assay

Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).[6]

-

Viability Assessment: Cell viability is measured using a commercially available assay kit, such as:

-

MTT/MTS Assay: These colorimetric assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.[11][12]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[6]

-

WST-1 Assay: This is another colorimetric assay that measures the cleavage of the WST-1 tetrazolium salt by mitochondrial dehydrogenases in viable cells.[13]

-

-

Data Acquisition: The absorbance or luminescence is read using a microplate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and EC50 values are determined from the dose-response curves.[6]

Clinical Implications and Future Directions

While this compound has shown promise in preclinical studies, its clinical activity as a single agent has been modest in some cancer types.[14][15] However, there is a strong rationale for its use in combination with other targeted therapies, such as EGFR inhibitors like erlotinib, to overcome resistance mechanisms.[4][16][17] Further research is needed to identify predictive biomarkers to select patient populations most likely to benefit from this compound treatment. The dual inhibition of IGF-1R and IR remains a compelling strategy in oncology, and a deeper understanding of the intricate signaling networks will be crucial for the successful clinical development of inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Linsitinib) - Chemietek [chemietek.com]

- 3. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and this compound on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination Treatment of this compound with Aurora B Inhibitor Reduces Cell Viability via Cyclin B1 Degradation-Induced Mitotic Slippage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 14. A phase 2 study of this compound (linsitinib, an insulin-like growth factor receptor-1 inhibitor) in patients with asymptomatic or mildly symptomatic (non-opioid requiring) metastatic castrate resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Randomized Phase II Study of Linsitinib (this compound) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I Dose-Escalation Study of Linsitinib (this compound) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

Linsitinib (OSI-906): A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] As a small molecule tyrosine kinase inhibitor, Linsitinib has been investigated for its therapeutic potential in various cancers.[3] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by Linsitinib, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Mechanism of Action

Linsitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of both IGF-1R and IR.[2][4] This inhibition prevents the autophosphorylation of these receptors upon ligand binding (IGF-1, IGF-2, and insulin), thereby blocking the initiation of downstream signaling cascades.[5][6][7] The primary consequence of this action is the suppression of two major signaling networks crucial for cell proliferation, survival, and growth: the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[5][8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of Linsitinib from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Linsitinib

| Target/Process | Assay Type | IC50/EC50 Value | Cell Line(s)/System | Reference(s) |

| IGF-1R | Cell-free kinase assay | 35 nM | - | [1][5] |

| Insulin Receptor (IR) | Cell-free kinase assay | 75 nM | - | [1][5] |

| IGF-1R Autophosphorylation | Cellular assay | 28 - 130 nM | Various | [5][11] |

| Cell Proliferation | Cell viability assay | 21 - 810 nM | Various cancer cell lines | [5][11] |

Table 2: In Vivo Efficacy of Linsitinib in Xenograft Models

| Xenograft Model | Linsitinib Dose | Outcome | Reference(s) |

| IGF-1R-driven model | 25 mg/kg | 60% Tumor Growth Inhibition (TGI) | [5][11] |

| IGF-1R-driven model | 75 mg/kg | 100% TGI, 55% tumor regression | [5][11] |

| NCI-H292 | 60 mg/kg | Inhibition of tumor growth | [5][11] |

Downstream Signaling Pathways

Linsitinib's therapeutic potential stems from its ability to modulate key signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Upon activation by IGF-1R or IR, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Linsitinib's inhibition of IGF-1R/IR prevents the activation of PI3K, leading to the suppression of this entire cascade.

The MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of IGF-1R/IR leads to the recruitment of adaptor proteins like Grb2 and Sos, which in turn activate the small G-protein Ras. This initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression. By blocking the initial receptor activation, Linsitinib effectively shuts down this pro-proliferative pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of Linsitinib.

Western Blot Analysis for Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of key proteins in the IGF-1R signaling pathway following Linsitinib treatment.

1. Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7, NCI-H292) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Linsitinib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

For stimulation experiments, serum-starve cells and then stimulate with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before lysis.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of IGF-1R, AKT, and ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

6. Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assays

These assays are used to determine the effect of Linsitinib on cell proliferation and viability.

1. MTT Assay:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a serial dilution of Linsitinib for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay:

-

Seed cells in an opaque-walled 96-well plate and allow them to attach.

-

Treat cells with a serial dilution of Linsitinib for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

Conclusion

Linsitinib (this compound) is a dual inhibitor of IGF-1R and IR that effectively blocks downstream signaling through the PI3K/AKT/mTOR and MAPK/ERK pathways. This mechanism underlies its anti-proliferative and pro-apoptotic effects observed in numerous preclinical studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Linsitinib and similar targeted therapies. Understanding the intricate details of its mechanism of action is paramount for the design of effective clinical trials and the identification of patient populations most likely to benefit from this therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Linsitinib) - Chemietek [chemietek.com]

- 3. researchgate.net [researchgate.net]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. selleck.co.jp [selleck.co.jp]

The Dual Inhibitory Effect of OSI-906 (Linsitinib) on AKT and ERK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-906, also known as linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1] By targeting these receptor tyrosine kinases, this compound effectively modulates downstream signaling pathways critical for tumor cell proliferation and survival, most notably the PI3K/AKT and MAPK/ERK pathways. This technical guide provides an in-depth analysis of the effects of this compound on AKT and ERK phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains.[2] This inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[3] The IGF-1R signaling axis plays a crucial role in tumorigenesis, promoting cell growth, proliferation, and resistance to apoptosis.[4] Dysregulation of this pathway is a common feature in a variety of human cancers.

Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes a conformational change, leading to the activation of its intrinsic tyrosine kinase activity. This results in the phosphorylation of intracellular substrate proteins, which in turn activate two major signaling pathways:

-

The PI3K/AKT Pathway: This pathway is central to cell survival, growth, and proliferation.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in regulating cell proliferation, differentiation, and survival.

By inhibiting IGF-1R and IR, this compound aims to abrogate the activation of both the PI3K/AKT and MAPK/ERK pathways, thereby exerting its anti-tumor effects.

Quantitative Analysis of this compound's Effect on AKT and ERK Phosphorylation

The inhibitory activity of this compound on the phosphorylation of AKT and ERK is dose-dependent and varies across different cell lines. The following tables summarize the key quantitative data from various studies.

| Target | IC50 (nM) | Assay Type | Source |

| IGF-1R | 35 | Cell-free | [3][5] |

| Insulin Receptor (IR) | 75 | Cell-free | [3][5] |

| pERK1/2 | 28 | In vitro cell assay | [2] |

| p-p70S6K | 60 | In vitro cell assay | [2] |

Table 1: IC50 Values of this compound for Key Signaling Molecules.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Effect on pAKT | Effect on pERK | Source |

| HT-29 | Colorectal Carcinoma | 210 nM (EC50) | Not Specified | Inhibition | Inhibition | [2] |

| Colo205 | Colorectal Carcinoma | 320 nM (EC50) | Not Specified | Inhibition | Inhibition | [2] |

| NCI-H292 | Lung Cancer | 0.01 - 10 µM | 30 minutes | Significant Decrease | Not Specified | |

| Esophageal Squamous Cell Carcinoma (TE-13, TE-1, KYSE-510) | Esophageal Squamous Cell Carcinoma | 0.1, 1.0 µmol/L | 72 hours | Low levels in all | Down-regulation in all | |

| Orbital Fibroblasts (from TAO patients) | Thyroid-Associated Ophthalmopathy | 1, 5, 20 µM (pretreatment) | 2 hours | Inhibition of IGF-1 induced phosphorylation | Inhibition of IGF-1 induced phosphorylation | |

| Small Cell Lung Cancer (SCLC) cell lines (e.g., H187, H526) | Small Cell Lung Cancer | Increasing doses | 2 hours | Inhibition | No evident suppression |

Table 2: Dose-Dependent Effects of this compound on AKT and ERK Phosphorylation in Various Cell Lines.

Signaling Pathways and Experimental Workflows

IGF-1R Signaling to AKT and ERK Pathways

The following diagram illustrates the central role of IGF-1R in activating the PI3K/AKT and MAPK/ERK signaling cascades and the point of intervention for this compound.

References

The Dichotomous Role of IGF-1R and IR in Fueling Tumor Proliferation: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the intricate and often overlapping roles of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR) in driving tumor proliferation. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the signaling pathways, crosstalk, and therapeutic targeting of this critical axis in oncology.

Executive Summary

The IGF-1R and IR signaling axes are pivotal in normal physiological processes, including growth and metabolism. However, a growing body of evidence implicates their dysregulation in the pathogenesis and progression of a wide array of cancers.[1][2] These receptor tyrosine kinases, upon activation by their respective ligands (IGF-1, IGF-2, and insulin), trigger a cascade of intracellular events that promote cell proliferation, survival, and resistance to therapy.[3][4] The significant structural and functional homology between IGF-1R and IR, including the formation of hybrid receptors, presents a complex challenge in developing effective anti-cancer therapies.[1][2][5] This guide delves into the molecular mechanisms underlying their contribution to tumorigenesis, presents quantitative data on their expression in various cancers, details key experimental methodologies for their study, and provides visual representations of the core signaling pathways and experimental workflows.

The IGF-1R and IR Signaling Network

Both IGF-1R and IR are heterotetrameric receptors composed of two extracellular α-subunits and two transmembrane β-subunits with intrinsic tyrosine kinase activity.[6][7] Ligand binding induces a conformational change, leading to autophosphorylation of the β-subunits and the recruitment of substrate adaptor proteins, primarily Insulin Receptor Substrate (IRS) proteins and Shc.[3][8] This initiates two major downstream signaling cascades: the Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathway, which is a central regulator of cell growth, survival, and metabolism, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is predominantly involved in cell proliferation and differentiation.[2][8][9]

IGF-1R Signaling Pathway

The IGF-1R signaling pathway is a critical regulator of cell growth and survival.[1] Its activation is essential for malignant transformation by many oncogenes.[10]

Insulin Receptor Signaling Pathway

The Insulin Receptor (IR) exists in two isoforms, IR-A and IR-B, which arise from alternative splicing of the INSR gene.[6] While IR-B is predominantly involved in metabolic regulation in adult tissues, IR-A is more highly expressed during fetal development and in cancer cells, where it exhibits a higher affinity for IGF-2 and can mediate mitogenic signals.[2][6][11]

Crosstalk and Hybrid Receptors

The high degree of homology between IGF-1R and IR allows for the formation of hybrid receptors (HRs), consisting of an IGF-1R αβ-hemireceptor and an IR αβ-hemireceptor.[12] These HRs are activated with high affinity by IGF-1 and to a lesser extent by insulin. The formation of these hybrid receptors, along with the ability of IGF-2 to activate IR-A, creates a complex signaling network where the inhibition of one receptor can be compensated by the other, contributing to therapeutic resistance.[1][13]

Quantitative Expression of IGF-1R and IR in Cancer

The expression levels of IGF-1R and IR vary significantly across different tumor types and even within the same cancer subtype, which has implications for patient prognosis and response to targeted therapies.

Gene Expression Analysis (TCGA)

Analysis of The Cancer Genome Atlas (TCGA) data reveals differential expression of IGF1R and INSR genes across a wide range of cancers compared to normal tissues.

| Cancer Type | IGF1R Expression (Tumor vs. Normal) | INSR Expression (Tumor vs. Normal) | Reference |

| Breast Cancer (BRCA) | Significantly Increased | - | [2] |

| Colon Adenocarcinoma (COAD) | Significantly Increased | - | [2][14] |

| Lung Adenocarcinoma (LUAD) | Significantly Increased | - | [2] |

| Liver Hepatocellular Carcinoma (LIHC) | Significantly Increased | - | [2] |

| Bladder Urothelial Carcinoma (BLCA) | High expression correlates with unfavorable OS | High expression correlates with unfavorable OS | [2] |

| Cholangiocarcinoma (CHOL) | High expression correlates with unfavorable OS | - | [2] |

| Acute Myeloid Leukemia (LAML) | High expression correlates with unfavorable OS | - | [2] |

| Sarcoma (SARC) | High expression correlates with favorable OS | - | [2] |

OS: Overall Survival

Protein Expression in Cancer Cell Lines and Tissues

Immunohistochemical (IHC) and quantitative mass spectrometry-based proteomics have been employed to determine the protein levels of IGF-1R and IR in various cancer cell lines and patient tumor samples.

| Cancer Type | Cell Lines | IGF-1R Protein Level | IR Protein Level | Reference |

| Rhabdomyosarcoma (RMS) | Rh30, Rh41, RD | 68 to 333 amol/µg | - | [4] |

| Adrenocortical Carcinoma (ACC) | H295R, JIL-2266, MUC-1, TVBF-7 | Variable | Prevalent IRA isoform | [15][16] |

| Gastric & Hepatocellular Carcinoma | Various | Variable | Variable | [17] |

| Colorectal Cancer (CRC) | SW480 | High | - | [18] |

Key Experimental Protocols

The study of IGF-1R and IR in cancer relies on a variety of established molecular and cellular biology techniques.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Seed cells at a density of 2 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.[19]

-

Treat cells with the desired concentrations of inhibitors or transfect with siRNA.

-

Incubate for the desired time period (e.g., 72 hours).[19]

-

Add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[19]

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[19]

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Receptor Phosphorylation

Western blotting is used to detect the phosphorylation status of IGF-1R and IR, indicating their activation.

Protocol:

-

Lyse treated or untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-IGF-1R/IR and total IGF-1R/IR overnight at 4°C.[20]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Co-Immunoprecipitation for Hybrid Receptor Detection

Co-immunoprecipitation (Co-IP) is employed to demonstrate the physical interaction between IGF-1R and IR, confirming the presence of hybrid receptors.

Protocol:

-

Lyse cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G agarose (B213101) beads.

-

Incubate the lysate with an antibody against either IGF-1R or IR overnight at 4°C.[17]

-

Add protein A/G agarose beads to pull down the antibody-protein complex.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes and analyze by Western blot using an antibody against the other receptor.[17]

In Vivo Tumor Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of IGF-1R/IR inhibitors in a living organism.

Protocol:

-

Inject human cancer cells subcutaneously into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer the inhibitor (e.g., OSI-906) or vehicle control orally or via intraperitoneal injection according to the desired schedule.[21]

-

Measure tumor volume regularly with calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).

Therapeutic Targeting of IGF-1R and IR

The critical role of IGF-1R and IR in tumor proliferation has led to the development of several therapeutic strategies, including monoclonal antibodies and small molecule tyrosine kinase inhibitors (TKIs).[22] However, clinical trial results have been mixed, highlighting the challenges of targeting this complex signaling network.[22][23] The compensatory activation of IR in response to IGF-1R inhibition is a major mechanism of resistance.[1][14] Therefore, dual inhibitors targeting both IGF-1R and IR may offer a more effective therapeutic approach.[1]

Conclusion

The IGF-1R and IR signaling pathways are key drivers of tumor proliferation and survival. Their intricate crosstalk and the formation of hybrid receptors contribute to a robust signaling network that can be challenging to inhibit effectively. A thorough understanding of the molecular mechanisms, quantitative expression patterns, and appropriate experimental methodologies is crucial for the development of novel and effective anti-cancer therapies targeting this axis. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to IGF-1R/IR-targeted therapies and on developing combination strategies to overcome resistance.

References

- 1. promega.com [promega.com]

- 2. Pan-Cancer Analysis of IGF-1 and IGF-1R as Potential Prognostic Biomarkers and Immunotherapy Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. IGF1R inhibition enhances the therapeutic effects of Gq/11 inhibition in metastatic uveal melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IGF1R and HIF-1α Gene Silencing Inhibits Cancer Cell Growth [ijdrug.com]

- 9. siRNA mediated the type 1 insulin-like growth factor receptor and epidermal growth factor receptor silencing induces chemosensitization of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Serine Phosphorylation of the Insulin-like Growth Factor I (IGF-1) Receptor C-terminal Tail Restrains Kinase Activity and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. siRNA-mediated type 1 insulin-like growth factor receptor silencing induces chemosensitization of a human liver cancer cell line with mutant P53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression of IGF1R in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 14. The clinicopathological and prognostic significances of IGF-1R and Livin expression in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 16. Emerging role of IGF1R and IR expression and localisation in adrenocortical carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. SiRNA-mediated IGF-1R inhibition sensitizes human colon cancer SW480 cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. promega.com [promega.com]

- 23. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of OSI-906 Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-906, also known as Linsitinib, is a potent and selective oral small-molecule dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] The IGF signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in a multitude of human cancers, promoting tumorigenesis, metastasis, and resistance to therapy.[1][3][4] this compound exerts its anti-neoplastic effects primarily by blocking these pro-survival signals, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of IGF-1R/IR Signaling

The primary mechanism of this compound is the competitive inhibition of ATP binding to the tyrosine kinase domains of both IGF-1R and, to a lesser extent, the IR.[6][7] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cell survival and proliferation.[6][8] The two major signaling pathways downstream of IGF-1R/IR that are inhibited by this compound are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[6][7][9]

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a central regulator of cell survival.[9][10] Upon activation by IGF-1R, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. By inhibiting IGF-1R phosphorylation, this compound effectively blocks the activation of PI3K and Akt.[5][9][10] This inhibition of Akt is a critical step in this compound-induced apoptosis and has been observed in numerous tumor cell lines, including those from lung, pancreas, and colorectal cancers.[5]

Inhibition of the MAPK/ERK Proliferation Pathway

The MAPK/ERK pathway is another key signaling cascade activated by IGF-1R that primarily regulates cell proliferation and growth.[6] this compound-mediated inhibition of IGF-1R blocks the activation of this pathway, contributing to the overall anti-tumor effect.[9]

A Novel TGFβ/PKA Dependent Apoptosis Pathway

Recent studies in colorectal cancer cells have identified a novel mechanism where this compound can induce apoptosis in a Transforming Growth Factor-beta (TGFβ) and Protein Kinase A (PKA) dependent manner.[11] In this context, this compound treatment leads to PKA activation that is dependent on TGFβ signaling, which in turn results in the activation of caspases 3 and 7.[11]

The inhibition of these critical survival pathways by this compound shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade and programmed cell death.

Induction of Apoptosis

The blockade of pro-survival signaling by this compound culminates in the activation of the intrinsic apoptotic pathway.

Caspase Activation

A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. This compound treatment has been shown to significantly increase the activity of the executioner caspases, caspase-3 and caspase-7, in various cancer cell lines.[6][11] This activation is a definitive indicator of apoptosis. For instance, in FET colorectal cancer cells, a 1 μM treatment with this compound resulted in an approximately 4-fold increase in caspase 3/7 activation.[11] Similarly, in IGF-1R and TSH-R expressing cell lines, linsitinib induced a significant increase in caspase-3/7 activity at concentrations of 31,612.5 ng/mL and 63,225 ng/mL.[6] The combination of this compound with an Aurora B inhibitor also led to a significant increase in cleaved caspase-3 positive cells.[12]

Modulation of Apoptosis-Related Proteins

The activation of caspases is tightly regulated by a balance of pro- and anti-apoptotic proteins, particularly those of the Bcl-2 family.[13] While direct binding of this compound to Bcl-2 family proteins has not been reported, the inhibition of Akt, a known regulator of these proteins, is a key indirect mechanism. Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad. By inhibiting Akt, this compound effectively removes this pro-survival signal, tipping the balance in favor of apoptosis. Furthermore, studies have shown that in linsitinib-sensitive esophageal squamous cell carcinoma cells, treatment increases the expression of cleaved PARP and activated Caspase-3, whereas resistant cells show a decrease, suggesting a reduced capacity for apoptosis in the resistant phenotype.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from various in vitro studies.

Table 1: Inhibitory Concentrations of this compound (Linsitinib)

| Target | Assay Type | IC50 | Reference |

| IGF-1R | Cell-free | 35 nM | [5] |

| Insulin Receptor (IR) | Cell-free | 75 nM | [5] |

| Downstream Signaling (Akt, ERK1/2, S6 Kinase) | Cellular | 0.028 to 0.13 µM | [8] |

Table 2: Anti-proliferative Activity of this compound (Linsitinib) in Cancer Cell Lines

| Cell Line Type | EC50 Range | Reference |

| Various Tumor Cell Lines (NSCLC, CRC, etc.) | 0.021 to 0.810 µM | [8] |

Table 3: this compound (Linsitinib) Induced Apoptosis and Cell Cycle Arrest

| Cell Line/Model | Concentration | Effect | Measurement | Reference |

| FET Colorectal Cancer | 1 µM | ~4-fold increase in Caspase 3/7 activation | Caspase Activity Assay | [11] |

| IGF-1R expressing cells | 31,612.5 ng/mL | 78% proliferation inhibition | Cell Proliferation Assay | [6] |

| TSH-R expressing cells | 31,612.5 ng/mL | 75% proliferation inhibition | Cell Proliferation Assay | [6] |

| IGF-1R expressing cells | 31,612.5 ng/mL | Significant increase in Caspase 3/7 activity | Caspase-Glo® 3/7 Assay | [6] |

| TSH-R expressing cells | 31,612.5 ng/mL | Significant increase in Caspase 3/7 activity | Caspase-Glo® 3/7 Assay | [6] |

| IGF-1R expressing cells | 63,225 ng/mL | 73% proliferation inhibition | Cell Proliferation Assay | [6] |

| TSH-R expressing cells | 63,225 ng/mL | 73% proliferation inhibition | Cell Proliferation Assay | [6] |

| IGF-1R expressing cells | 63,225 ng/mL | Significant increase in Caspase 3/7 activity | Caspase-Glo® 3/7 Assay | [6] |

| TSH-R expressing cells | 63,225 ng/mL | Significant increase in Caspase 3/7 activity | Caspase-Glo® 3/7 Assay | [6] |

| SCLC (sensitive lines) | Not specified | Increase in active caspase-3 | Flow Cytometry | [14] |

| SCLC (sensitive lines) | Not specified | Increase in sub-G1 population | Flow Cytometry | [14] |

| Colorectal Cancer Xenografts | Not specified | G0/G1 phase cell cycle arrest | Not specified | [5] |

Detailed Experimental Protocols

Cell Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Objective: To determine the effect of this compound on the number of viable cells in culture.

-

Methodology:

-

Seed cells into 96-well opaque-walled plates at an appropriate density in media containing 10% Fetal Calf Serum (FCS).

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 3 days).[8]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the fraction of maximal proliferation by dividing the signal from treated cells by the signal from control cells.[8]

-

Apoptosis Detection by Caspase-Glo® 3/7 Assay

-

Objective: To quantify the activity of caspase-3 and caspase-7 as a marker of apoptosis.

-

Methodology:

-

Seed cells in a 96-well white-walled plate and treat with this compound as described for the proliferation assay.

-

Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the sample volume.

-

Gently mix the contents of the wells using a plate shaker at 300–500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each sample in a plate-reading luminometer.

-

Data is often presented as a relative increase in caspase activity compared to the vehicle-treated control.[6]

-

Apoptosis Detection by Flow Cytometry (Active Caspase-3 Staining)

-

Objective: To identify and quantify the percentage of cells undergoing apoptosis by detecting active caspase-3.

-

Methodology:

-

Treat cells with this compound for the desired time (e.g., 72 hours).

-

Harvest cells (including any floating cells) and wash with Phosphate Buffered Saline (PBS).

-

Fix and permeabilize the cells according to the manufacturer's protocol for the chosen anti-active caspase-3 antibody.

-

Stain the cells with a fluorescently-labeled antibody specific for the cleaved (active) form of caspase-3.[14]

-

Wash the cells to remove unbound antibody.

-

Analyze the samples using a flow cytometer, gating on the cell population and measuring the fluorescence intensity in the appropriate channel.

-

The percentage of cells positive for active caspase-3 represents the apoptotic population.[14]

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Objective: To determine the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.

-

Methodology:

-

Treat cells with this compound for a specified duration (e.g., 72 hours).

-

Harvest all cells (adherent and floating) and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing, then incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content is measured by the PI fluorescence.

-

The percentage of cells in the sub-G1, G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An increase in the sub-G1 peak indicates an increase in apoptosis.[14]

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To assess the phosphorylation status of key proteins in the IGF-1R signaling pathway and the expression of apoptosis markers.

-

Methodology:

-

Culture and treat cells with this compound for the desired time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, cleaved PARP, cleaved caspase-3, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for semi-quantitative analysis.

-

Conclusion

This compound induces apoptosis in cancer cells primarily through the potent and dual inhibition of IGF-1R and IR. This blockade disrupts critical pro-survival signaling cascades, namely the PI3K/Akt and MAPK/ERK pathways. The resulting loss of survival signals leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and -7 and subsequent cleavage of cellular substrates like PARP. The comprehensive understanding of this mechanism, supported by robust in vitro and in vivo data, underscores the therapeutic potential of targeting the IGF-1R pathway and provides a strong rationale for its continued investigation in oncology drug development.

References

- 1. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming Linsitinib intrinsic resistance through inhibition of nuclear factor‐κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Dose-Escalation Study of Linsitinib (this compound) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and this compound on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Combination Treatment of this compound with Aurora B Inhibitor Reduces Cell Viability via Cyclin B1 Degradation-Induced Mitotic Slippage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of Linsitinib (OSI-906): A Technical Guide for Solid Tumor Research

Abstract

Linsitinib (OSI-906) is a potent and selective oral small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1] The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival, and its dysregulation is implicated in the pathogenesis and progression of numerous solid tumors.[2] This technical guide provides a comprehensive overview of the preclinical data for Linsitinib in solid tumors, designed to support researchers, scientists, and drug development professionals. The guide details Linsitinib's mechanism of action, in vitro efficacy across a range of cancer cell lines, and in vivo anti-tumor activity in xenograft models. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways and experimental workflows are provided to facilitate the design and execution of future preclinical studies.

Mechanism of Action

Linsitinib is a dual ATP-competitive inhibitor of IGF-1R and IR.[3] By binding to the kinase domain of these receptors, Linsitinib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[4] The two primary pathways inhibited by Linsitinib are the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4] Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells.[5]

Figure 1: Linsitinib's Mechanism of Action.

In Vitro Efficacy

Linsitinib has demonstrated potent anti-proliferative activity across a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the tables below.

Table 1: Linsitinib Kinase Inhibitory Activity

| Target | IC50 (nM) | Assay Type |

| IGF-1R | 35 | Cell-free assay |

| Insulin Receptor (IR) | 75 | Cell-free assay |

Data sourced from multiple references.[1][4][6]

Table 2: Linsitinib Anti-proliferative Activity in Solid Tumor Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| NCI-H292 | Non-Small Cell Lung Cancer | 0.021-0.810 |

| Colo-205 | Colorectal Cancer | 0.021-0.810 |

| HT29 | Colorectal Cancer | 0.021-0.810 |

| H358 | Non-Small Cell Lung Cancer | 0.021-0.810 |

| H1703 | Non-Small Cell Lung Cancer | 0.021-0.810 |

| BxPC3 | Pancreatic Cancer | 0.021-0.810 |

| A673 | Ewing's Sarcoma | 0.021-0.810 |

| SW620 | Colorectal Cancer | 0.021-0.810 |

| DU4475 | Breast Cancer | 0.021-0.810 |

| HepG2 | Hepatocellular Carcinoma | 0.021-0.810 |

| Hepa-1 | Hepatocellular Carcinoma | 0.021-0.810 |

| RKO | Colorectal Cancer | 0.021-0.810 |

| KYSE150 | Esophageal Squamous Carcinoma | Insensitive |

| KYSE510 | Esophageal Squamous Carcinoma | Insensitive |

EC50 values represent a range reported across multiple studies.[4][5][6][7]

In Vivo Efficacy

Preclinical studies using xenograft models of human solid tumors have demonstrated the in vivo anti-tumor efficacy of Linsitinib.

Table 3: Linsitinib In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Linsitinib Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) | Notes |

| IGF-1R-driven (LISN) | Not Specified | 25 | Oral (once daily) | 60% | No tumor regression observed.[4][5] |

| IGF-1R-driven (LISN) | Not Specified | 75 | Oral (once daily) | 100% | 55% tumor regression observed.[4][5] |

| GEO | Colorectal Cancer | 15 | Oral (once daily) | Enhanced tumor regression | In combination with erlotinib. |

| HCC1143 | Triple-Negative Breast Cancer | 25 | Oral (daily) | No significant effect on tumor growth.[8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Linsitinib.

Cell Viability Assay (MTS/CellTiter-Glo)

This protocol is adapted from methodologies described for assessing the anti-proliferative effects of Linsitinib.[9][10]

-

Cell Seeding:

-

Culture cancer cell lines in appropriate media supplemented with 10% fetal bovine serum (FBS).

-

Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of Linsitinib in culture medium at 2X the final desired concentrations.

-

Remove the existing medium from the wells and add 100 µL of the Linsitinib dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement (MTS):

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Cell Viability Measurement (CellTiter-Glo):

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the log of Linsitinib concentration to determine the EC50 value.

-

Western Blot Analysis of IGF-1R Signaling

This protocol is a synthesized methodology based on descriptions of western blotting to assess the effect of Linsitinib on the IGF-1R pathway.[6][11][12]

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat with desired concentrations of Linsitinib for 2 hours.

-

Stimulate with IGF-1 (e.g., 50 ng/mL) for 5-10 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vivo Xenograft Tumor Model

This protocol is a generalized procedure based on preclinical in vivo studies of Linsitinib.[8][13]

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare Linsitinib in a suitable vehicle (e.g., 25 mM L-tartaric acid).

-

Administer Linsitinib or vehicle control orally via gavage at the desired dose and schedule (e.g., 25 or 75 mg/kg, once daily).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

-

Data Analysis:

-

Calculate the percent tumor growth inhibition (TGI) using the formula: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Experimental Workflow Visualization

Figure 2: Preclinical Experimental Workflow.

Conclusion

The preclinical data for Linsitinib demonstrate its potent and selective inhibition of the IGF-1R/IR signaling pathway, leading to anti-proliferative and pro-apoptotic effects in a range of solid tumor models. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid in the design and interpretation of future preclinical research on Linsitinib and other IGF-1R/IR inhibitors. Further investigation into predictive biomarkers and combination strategies will be crucial in optimizing the therapeutic potential of this class of agents in the treatment of solid tumors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Portico [access.portico.org]

- 3. iris.unito.it [iris.unito.it]

- 4. selleckchem.com [selleckchem.com]

- 5. Linsitinib (this compound) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. journals.plos.org [journals.plos.org]

- 12. Insulin-like growth factor 2 targets IGF1R signaling transduction to facilitate metastasis and imatinib resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to OSI-906 (Linsitinib)

Introduction

This compound, also known as Linsitinib, is a potent and selective small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR).[1][2] As an orally bioavailable, ATP-competitive dual inhibitor, it has been a subject of significant interest in oncology research for its potential to inhibit tumor cell proliferation and induce apoptosis.[3][4] The IGF-1R signaling pathway is frequently overexpressed in various human cancers and plays a crucial role in cell proliferation, survival, and oncogenic transformation.[3][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is an imidazopyrazine derivative.[6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1s,3s)-3-[8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol | [4][7] |

| Synonyms | Linsitinib, OSI 906, OSI906 | [4][6][8] |

| CAS Number | 867160-71-2 | [1][8] |

| Molecular Formula | C₂₆H₂₃N₅O | [6][8] |

| Molecular Weight | 421.50 g/mol | [8][9] |

| Appearance | Yellow solid | [10] |

| Purity | ≥98% | [8] |

| Solubility | Soluble in DMSO (≥21.08 mg/mL); Insoluble in water | [11] |

Mechanism of Action

This compound functions as a dual ATP-competitive inhibitor of IGF-1R and the highly homologous insulin receptor (IR).[2][5] By binding to the kinase domain of these receptors, it prevents autophosphorylation and subsequent activation of downstream signaling cascades.[5][9] The primary pathways inhibited are the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival.[9][12] Inhibition of these pathways ultimately leads to the suppression of tumor cell growth and the induction of apoptosis.[3][13]

The signaling pathway and the inhibitory action of this compound are depicted in the diagram below.

Caption: this compound inhibits IGF-1R/IR signaling pathways.

Pharmacodynamics and Efficacy

In Vitro Activity

This compound demonstrates potent inhibition of both IGF-1R and IR kinases in cell-free assays. It effectively blocks ligand-dependent autophosphorylation of IGF-1R in cellular assays and inhibits the activation of downstream signaling proteins like Akt, ERK1/2, and p70S6K.[9][10] The compound has shown anti-proliferative effects across a variety of tumor cell lines.[9][13]

| Parameter | Target/Cell Line | Value (nM) | Reference |

| IC₅₀ | IGF-1R (cell-free) | 35 | [1][2] |

| IC₅₀ | Insulin Receptor (IR) (cell-free) | 75 | [1][2] |

| IC₅₀ | IGF-1R autophosphorylation (cellular) | 24 | [10][12] |

| IC₅₀ | pERK1/2 | 28 | [10] |

| IC₅₀ | p-p70S6K | 60 | [10] |

| EC₅₀ | HT-29 (colorectal cancer) | 210 | [10] |

| EC₅₀ | Colo205 (colorectal cancer) | 320 | [10] |

| EC₅₀ | Various tumor cell lines | 21 - 810 | [9] |

In Vivo Activity

Oral administration of this compound has demonstrated robust anti-tumor efficacy in various xenograft models.[5][12] Studies in mice with IGF-1R-driven xenografts showed significant tumor growth inhibition (TGI) and even tumor regression at higher doses.[9]

| Species | Dose (mg/kg) | Effect | Reference |

| Mouse (NCI-H292 xenograft) | 60 | Inhibition of glucose uptake | [9] |

| Mouse (LISN xenograft) | 25 | 60% Tumor Growth Inhibition | [9][10] |

| Mouse (LISN xenograft) | 75 | 100% TGI, 55% Regression | [9][10] |

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several animal models.

| Species | Elimination Half-life (hours) | Reference |

| Dog | 1.18 | [9] |

| Rat | 2.64 | [9] |

| Mouse | 2.14 | [9] |

Experimental Protocols

Protein Kinase Biochemical Assays

-

Objective: To determine the IC₅₀ values of this compound against purified recombinant kinases.

-

Methodology:

-

Purified recombinant kinase catalytic domains (e.g., human IGF-1R, IR) are used.[3]

-

Assays are typically performed in a 96-well plate format.[3]

-

For ELISA-based assays, a substrate like poly(Glu:Tyr) is bound to the plate surface.[3]

-

The kinase, ATP, and varying concentrations of this compound are added to the wells.

-

Phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).[3]

-

A substrate for HRP (e.g., ABTS) is added, and the absorbance is measured to quantify kinase activity.[3]

-

IC₅₀ values are calculated from the dose-response curve of percent inhibition versus the logarithm of the compound concentration.[9]

-

Cellular Proliferation Assay

-

Objective: To determine the EC₅₀ values of this compound on tumor cell lines.

-

Methodology:

-

Tumor cells are seeded into 96-well plates in a suitable growth medium containing Fetal Calf Serum (FCS).[9]

-

Cells are incubated for a period (e.g., 3 days) in the presence of various concentrations of this compound or vehicle control (DMSO).[9]

-

Inhibition of cell growth is determined by quantifying intracellular ATP content using a luminescent assay kit (e.g., CellTiter-Glo®).[9]

-

Data is normalized to the vehicle-treated control cells to calculate the fraction of maximal proliferation.[9]

-

EC₅₀ values are derived from the resulting dose-response curves.

-

The general workflow for this type of assay is illustrated below.

Caption: Workflow for an in vitro cell proliferation assay.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

-

Methodology:

-

Animal Model: Athymic nude mice are commonly used.[11]

-

Tumor Implantation: Human tumor cell lines (e.g., NCI-H292, LISN) are injected subcutaneously into the mice.[9][11]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at specified doses (e.g., 25, 60, 75 mg/kg).[9][11][12]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study concludes after a set period or when tumors in the control group reach a predetermined size. Efficacy is evaluated based on metrics like Tumor Growth Inhibition (TGI) and tumor regression.[9][10]

-

Conclusion

This compound (Linsitinib) is a well-characterized dual inhibitor of IGF-1R and IR with demonstrated preclinical efficacy. Its ability to potently block key cell survival and proliferation pathways has established it as a significant tool in cancer research. The data and protocols summarized in this guide provide a technical foundation for professionals engaged in the study and development of targeted cancer therapies. Although clinical trials have shown mixed results, with a Phase III trial in adrenocortical carcinoma not meeting its primary endpoint for survival, the compound remains an important research tool for investigating IGF-1R/IR signaling.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Linsitinib) - Chemietek [chemietek.com]

- 3. Linsitinib | IGF-1R | TargetMol [targetmol.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Linsitinib - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. cellagentech.com [cellagentech.com]

- 11. apexbt.com [apexbt.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of Osi-906 (Linsitinib) for IGF-1R versus Insulin Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the selectivity profile of Osi-906 (linsitinib), a dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin (B600854) Receptor (IR). The following sections present quantitative data, key experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction and Mechanism of Action

This compound, also known as linsitinib, is an orally bioavailable small-molecule inhibitor that targets the ATP-binding site of the tyrosine kinase domains of both IGF-1R and the highly homologous IR.[1][2] The IGF-1R signaling axis is critically involved in cell proliferation and survival, and its overexpression has been implicated in the development and progression of numerous cancers.[1][3] Given the high degree of sequence identity between the kinase domains of IGF-1R and IR (approximately 82%), developing selective inhibitors is challenging.[4] this compound was designed as a potent dual inhibitor of both receptors, a strategy that may be advantageous for overcoming resistance mechanisms in certain tumors.[1][4] It functions by preventing the ligand-induced autophosphorylation of the receptors, thereby blocking the activation of downstream signaling cascades such as the PI3K-AKT and Ras-Raf-MAPK pathways.[1][3]

Quantitative Selectivity Profile

The selectivity of this compound has been characterized in both biochemical (cell-free) and cellular assays. The data consistently demonstrates a modest preference for IGF-1R over IR.

Table 1: Biochemical (Cell-Free) Assay Data

This table summarizes the inhibitory activity of this compound against purified recombinant kinase domains.

| Target | Assay Type | IC50 (nM) | Selectivity (IR/IGF-1R) | Source(s) |

| IGF-1R | Cell-Free Kinase Assay | 35 | ~2.1-fold | [3][5][6] |

| Insulin Receptor (IR) | Cell-Free Kinase Assay | 75 | - | [3][5][6] |

Table 2: Cellular Assay Data

This table presents the potency of this compound in inhibiting receptor function and downstream signaling within a cellular context.

| Target/Pathway | Assay Type | IC50 (nM) | Selectivity vs. IR | Source(s) |

| IGF-1R | Cellular Autophosphorylation | 24 | 9-fold | [7] |

| Insulin Receptor (IR) | Cellular Autophosphorylation | ~216 (inferred) | - | [7] |

| pAkt, pERK1/2, pS6 Kinase | Downstream Signaling Inhibition | 28 - 130 | - | [5] |

Note: The 9-fold selectivity in cellular assays was explicitly stated, from which the approximate IC50 for IR was inferred based on the provided IGF-1R IC50.

Signaling Pathway Inhibition

This compound acts at the apex of the IGF-1R/IR signaling cascades. By inhibiting receptor autophosphorylation, it effectively blocks two major downstream pathways crucial for cell growth and survival.

Experimental Methodologies

Detailed protocols for the key assays used to determine the selectivity and potency of this compound are outlined below.

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified IGF-1R and IR kinase domains.

Protocol:

-

Substrate Coating: 96-well assay plates are coated with a generic tyrosine kinase substrate, such as poly(Glu:Tyr).[5][6]

-

Enzyme Addition: Purified, recombinant human IGF-1R or IR kinase catalytic domains are added to the wells.[5][6]

-

Inhibitor Incubation: A dose-response curve is generated by adding varying concentrations of this compound to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing a fixed concentration of ATP (e.g., 100 µM).[5][6]

-

Detection: After incubation, the wells are washed. Substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).[5][6]

-

Quantification: A colorimetric substrate for HRP, such as ABTS, is added. The resulting absorbance is measured (e.g., at 405/490 nm) to quantify the extent of phosphorylation.[5][6]

-

Data Analysis: IC50 values are calculated from the sigmoidal dose-response plot of percent inhibition versus the logarithm of this compound concentration.[6]

This assay measures the ability of this compound to inhibit ligand-induced receptor activation in a live-cell environment.

Protocol:

-